Yuehchukene

Description

Historical Context and Initial Discovery

Yuehchukene was first isolated in 1985 from the roots of plants belonging to the genus Murraya, specifically Murraya paniculata. wikipedia.orgrsc.orgnih.govupm.edu.mynih.gov The discovery identified it as a novel dimeric indole (B1671886) alkaloid. rsc.org The natural abundance of yuehchukene in these plants is relatively low, typically in the range of 10-52 parts per million. wikipedia.org The initial research highlighted the compound for its potent anti-implantation activity, which immediately established it as an attractive target for chemical synthesis and further biological investigation. rsc.orgrsc.org This anti-fertility potential was a key driver for the initial interest in the compound. wikipedia.org The name "Yuehchukene" was given to this novel alkaloid. nih.govthieme-connect.com

Structural Classification within Indole Alkaloids

Indole alkaloids are a large and diverse class of natural products characterized by the presence of an indole structural moiety. wikipedia.orguomustansiriyah.edu.iq This class is further subdivided based on their biosynthetic origins and structural complexity. wikipedia.org Yuehchukene is classified as a dimeric indole alkaloid, also referred to as a bis-indole alkaloid, meaning its structure is composed of two indole units. wikipedia.orgresearchgate.netkarger.com

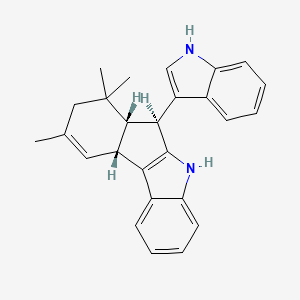

Structurally, yuehchukene is unique. It consists of a rigid tetracyclic core unit to which a second indole group is attached at the C6 position. wikipedia.org A defining characteristic that sets yuehchukene apart from many other bis-indole alkaloids is that it does not appear to be biosynthetically derived from the amino acid tryptophan, which is a common precursor for most indole alkaloids. wikipedia.orgwikipedia.org It is considered an unusual dimer of β-(dehydroprenyl)indole. wikipedia.org This distinct molecular architecture has made it a fascinating subject for synthetic and medicinal chemists. researchgate.netcdnsciencepub.com

Chemical and Structural Properties of Yuehchukene

| Property | Value |

|---|---|

| Chemical Formula | C₂₆H₂₆N₂ wikipedia.org |

| Molar Mass | 366.508 g·mol⁻¹ wikipedia.org |

| Classification | Dimeric Indole Alkaloid / Bis-indole Alkaloid wikipedia.orgresearchgate.net |

| Key Structural Features | Tetracyclic unit with a C6 indole substituent wikipedia.org |

| IUPAC Name | (6S,6aS,10aR)-6-(1H-Indol-3-yl)-7,7,9-trimethyl-5,6,6a,7,8,10a-hexahydroindeno[2,1-b]indole wikipedia.org |

Significance in Natural Products Chemistry

The significance of yuehchukene in natural products chemistry is multifaceted. Firstly, its discovery presented a novel structural framework; no other natural product with a similar structure had been found at the time. wikipedia.org This uniqueness challenges chemists to develop new synthetic strategies to construct its complex architecture. rsc.orgresearchgate.net Several total syntheses have been developed, including the Bergman-Venemalm synthesis and the Sheu-Chen-Hong synthesis, which explore different approaches to building the molecule. wikipedia.org

Secondly, the potent biological activities of yuehchukene, particularly its anti-implantation and estrogenic effects, make it a valuable lead compound in drug discovery. wikipedia.orgrsc.orgontosight.ai The (R)-(+)-enantiomer has been identified as the active form responsible for its anti-fertility effects. wikipedia.org Interestingly, its estrogenic activity is noteworthy because the molecule lacks the typical phenolic groups common to most natural or synthetic estrogens. wikipedia.org The compound's ability to interact with biological targets has spurred extensive structure-activity relationship (SAR) studies to understand which parts of the molecule are essential for its effects and to design analogues with potentially improved properties. wikipedia.orgresearchgate.net These investigations have revealed that substitutions at various positions on the indole rings can abolish its activity. wikipedia.orgresearchgate.net This body of research underscores the importance of yuehchukene as a tool for exploring biological processes and as a template for new therapeutic agents. ontosight.aiontosight.ai

Structure

3D Structure

Properties

CAS No. |

96624-37-2 |

|---|---|

Molecular Formula |

C26H26N2 |

Molecular Weight |

366.5 g/mol |

IUPAC Name |

(6S,6aS,10aR)-6-(1H-indol-3-yl)-7,7,9-trimethyl-6,6a,8,10a-tetrahydro-5H-indeno[2,1-b]indole |

InChI |

InChI=1S/C26H26N2/c1-15-12-18-22-17-9-5-7-11-21(17)28-25(22)23(24(18)26(2,3)13-15)19-14-27-20-10-6-4-8-16(19)20/h4-12,14,18,23-24,27-28H,13H2,1-3H3/t18-,23+,24-/m0/s1 |

InChI Key |

CZJCZWZKBWLSQX-GLYQVZKVSA-N |

SMILES |

CC1=CC2C(C(C3=C2C4=CC=CC=C4N3)C5=CNC6=CC=CC=C65)C(C1)(C)C |

Isomeric SMILES |

CC1=C[C@@H]2[C@@H]([C@H](C3=C2C4=CC=CC=C4N3)C5=CNC6=CC=CC=C65)C(C1)(C)C |

Canonical SMILES |

CC1=CC2C(C(C3=C2C4=CC=CC=C4N3)C5=CNC6=CC=CC=C65)C(C1)(C)C |

Synonyms |

11 beta-(3'-indolyl)-7,9 alpha,9 beta-trimethyl-5,8,9,10-tetrahydroindano(2,3-b)indole yuehchukene |

Origin of Product |

United States |

Biosynthesis and Natural Occurrence

Isolation Sources and Distribution in Murraya Species

Yuehchukene is a naturally occurring compound isolated from plants belonging to the Murraya genus, which is part of the Rutaceae family. wikipedia.orgmdpi.com These plants are primarily distributed in southern China and Indo-Malaysia. The alkaloid was first identified in the roots of Murraya paniculata. researchgate.netrsc.org Subsequent research sought to identify other natural sources of the compound, leading to a survey of various Murraya species. nih.gov

The compound is primarily concentrated in the roots of these plants. wikipedia.org Specifically, the root bark of Murraya paniculata has been identified as a source. prota4u.org However, the natural abundance of yuehchukene is relatively low, typically ranging from 10 to 52 parts per million (ppm) in the root material. wikipedia.org Studies have confirmed the presence of yuehchukene in the root samples of M. paniculata, M. alata, and M. exotica.

Table 1: Distribution of Yuehchukene in Murraya Species.

Proposed Biosynthetic Pathways of Yuehchukene

The biosynthetic pathway of yuehchukene is of significant chemical interest because it deviates from that of many other bis-indole alkaloids. wikipedia.org Typically, the amino acid tryptophan serves as the biochemical precursor for indole (B1671886) alkaloids. wikipedia.orgnih.gov However, evidence suggests that yuehchukene is not derived from tryptophan. wikipedia.org Instead, its formation is proposed to occur through a biomimetic pathway involving the dimerization of simpler indole units. rsc.org

The proposed pathway begins with precursors such as indole-3-carboxaldehyde. rsc.orgresearchgate.net Synthetic studies that mimic the natural formation process (biomimetic synthesis) have shown that yuehchukene can be formed from the dimerization of 3-isoprenylindole, also known as β-(dehydroprenyl)indole. wikipedia.orgresearchgate.netrsc.org This precursor can be generated from indole-3-carboxaldehyde. rsc.orgwikipedia.org The fact that yuehchukene is found in nature as a racemic mixture, meaning it consists of equal amounts of both of its enantiomers, may be a result of the specific steps in its biosynthetic pathway. rsc.org

Dimeric Formation from Precursor Indole Units

Yuehchukene is classified as a dimeric indole alkaloid, signifying that its molecular structure is formed from the joining of two indole-containing precursors. wikipedia.org The core of its proposed biosynthesis is the dimerization of a monomeric indole unit, specifically β-(dehydroprenyl)indole. wikipedia.orgresearchgate.net

The key reaction in the formation of the yuehchukene skeleton is believed to be an intermolecular Diels-Alder cycloaddition. wikipedia.orgresearchgate.net In this reaction, two molecules of β-(dehydroprenyl)indole react with each other. One molecule functions as a diene (a molecule with two alternating double bonds), while the other acts as a dienophile (a molecule that reacts with a diene). wikipedia.org This cycloaddition reaction forms the characteristic tetracyclic core of yuehchukene. wikipedia.org Synthetic approaches have demonstrated that this reaction can be facilitated under acidic conditions, which promote the dehydration of an alcohol precursor, such as β-(1-hydroxy-3-methylbut-3-enyl)indole, to generate the necessary diene and dienophile in situ. wikipedia.orgresearchgate.net This process efficiently constructs the entire complex molecular framework in a single step. wikipedia.org

Mentioned Compounds

Table 2: List of Chemical Compounds.

Chemical Synthesis Methodologies

Early Total Synthesis Approaches

The initial synthetic routes to yuehchukene laid the groundwork for future advancements, establishing key strategies for assembling its complex architecture.

First reported in 1988, the Bergman-Venemalm synthesis is a notable early approach that focuses on constructing the tetracyclic core of yuehchukene before introducing the second indole (B1671886) unit. wikipedia.orgarkat-usa.org This multi-step synthesis begins with indole and proceeds through a series of reactions to build the indeno[2,1-b]indole (B8706381) framework. arkat-usa.org

The Sheu-Chen-Hong strategy presents a more convergent, one-step approach to yuehchukene, capitalizing on its nature as a dimer of β-(dehydroprenyl)indole. wikipedia.org This biomimetic synthesis involves an intermolecular Diels-Alder cyclization of 3-isoprenylindole. rsc.org Under acidic conditions, the precursor to β-(dehydroprenyl)indole dehydrates to form the necessary diene and dienophile in situ, which then undergo a [4+2] cycloaddition to yield yuehchukene. wikipedia.org While this method is significantly shorter than the Bergman-Venemalm route, consisting of only three reactions from indole-3-carbaldehyde, the yield of the final dimerization step is notably low. wikipedia.orgrsc.org

Bergman-Venemalm Strategy

Modern and Advanced Synthetic Routes

More recent synthetic strategies have focused on improving efficiency, yield, and versatility, employing modern catalytic methods to construct the yuehchukene skeleton.

The Diels-Alder reaction remains a central strategy in modern syntheses of yuehchukene. Many approaches utilize the acid-catalyzed dimerization of an indole derivative. For instance, β-(1-Hydroxybut-3-enyl)indoles can be dehydrated to form 1-(β-indolyl)buta-1,3-dienes, which then undergo a Diels-Alder reaction to produce yuehchukene and its analogues. researchgate.net This method has been applied to the one-pot synthesis of bisnoryuehchukene from indole-3-carboxaldehyde. researchgate.net The key to these syntheses is the in situ generation of a diene from an alcohol precursor, which then reacts with a dienophile. researchgate.netresearchgate.net The reaction of 3-isoprenylindole on silica (B1680970) gel with a catalytic amount of trifluoroacetic acid also yields yuehchukene via a Diels-Alder cyclization. rsc.org

Organocatalysis has emerged as a powerful tool for the synthesis of yuehchukene. One notable approach involves the organocatalytic Friedel-Crafts alkylation of indole with a sterically hindered α-alkyl enal as the key step. researchgate.net This method allows for a concise and biomimetic total synthesis. The reaction sequence can be performed in a one-pot manner, proceeding through an alkylation-cyclization process. acs.org It has been observed that a racemization process can occur during the cyclization steps of the conjugate adduct to form the final yuehchukene product. researchgate.netresearchgate.net

Palladium catalysis has provided efficient and versatile routes to yuehchukene and its precursors. One prominent method is the palladium-catalyzed carbonylative cross-coupling reaction of indolylborates with vinyl triflates. researchgate.netclockss.org This reaction forms indol-2-yl ketones, which are key intermediates that can be subsequently cyclized in the presence of an acid to form the hexahydroindeno[2,1-b]indole core of yuehchukene. clockss.org Another palladium-catalyzed approach involves the tandem cyclization/cross-coupling reaction of an indolylborate with a vinyl bromide to construct multifunctional synthons for indole alkaloids, including yuehchukene. researchgate.netnih.gov These palladium-based methods offer a high degree of control and are adaptable for creating analogues of yuehchukene. clockss.org

Acid-Catalyzed Dimerization and Analogue Synthesis

The synthesis of yuehchukene has frequently exploited its structural nature as a dimer of an indole derivative. rsc.org Early and biomimetic approaches centered on the acid-induced dimerization of 3-isoprenylindole. rsc.orgiupac.org This strategy involves an intermolecular Diels-Alder cyclization of 3-isoprenylindole, where one molecule acts as the diene and another as the dienophile. rsc.org One such biomimetic synthesis involved subjecting 3-isoprenylindole to silica gel containing a catalytic amount of trifluoroacetic acid at 50-60 °C, which afforded yuehchukene, albeit in a modest 10% yield after chromatography. rsc.org

The Sheu-Chen-Hong synthesis also builds the molecule in a single step by leveraging the dimerization of β-(dehydroprenyl)indole under acidic conditions. wikipedia.org This reaction proceeds via a Diels-Alder pathway, where an alcohol precursor dehydrates in the presence of acid to generate both the necessary diene and dienophile in situ. wikipedia.org Similarly, β-(1-Hydroxybut-3-enyl)indoles have been successfully converted into yuehchukene and its analogues through a one-step procedure using various acid-catalyzed conditions in tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net These reactions are presumed to proceed through dehydration to form 1-(β-indolyl)buta-1,3-dienes, which then undergo a Diels-Alder reaction. researchgate.netresearchgate.net

The scope of acid-catalyzed reactions has been extended to the synthesis of various yuehchukene analogues. iupac.org For instance, analogues can be prepared by reacting the tetracyclic intermediate with nucleophiles other than indole, such as N,N-dimethylaniline. iupac.org A versatile synthetic strategy starting from the inexpensive compound isophorone (B1672270) has been developed to produce not only yuehchukene but also its epimer, 6a-epi-yuehchukene, and a broader family of related analogues. cdnsciencepub.com The synthesis of bisnoryuehchukenes has also been accomplished through the dimerization of the demethyl derivative of β-(dehydroprenyl) indole. duke.edu The choice of acid catalyst can be critical; studies on the cyclization of certain precursors have shown that protic acids (like trifluoroacetic acid or hydrochloric acid) and Lewis acids (like BF3•OEt2) can lead to different diastereomeric products. clockss.org

| Method | Precursor | Acid/Conditions | Product | Reported Yield | Reference |

| Biomimetic Synthesis | 3-Isoprenylindole | Silica gel, Trifluoroacetic acid | Yuehchukene | 10% | rsc.org |

| Sheu-Chen-Hong Synthesis | β-(dehydroprenyl)indole (from alcohol precursor) | Acidic conditions | Yuehchukene | Poor | wikipedia.org |

| Dimerization | 3-Isoprenylindole | Acid-induced | Yuehchukene | 10-25% | iupac.org |

| Analogue Synthesis | Tetracyclic Intermediate + Nucleophile | Acid-catalyzed | Yuehchukene Analogue | - | iupac.org |

| One-Pot Synthesis | Indole-3-carboxaldehyde | Acid-catalyzed | Bisnoryuehchukene | - | researchgate.netresearchgate.net |

Stereoselective Synthesis and Enantiomer Preparation

Achieving stereocontrol is a significant aspect of yuehchukene synthesis, particularly because the biological activity is enantiomer-specific. wikipedia.orgrsc.org The (R)-(+)-enantiomer has been identified as the biologically active form. wikipedia.org Several synthetic routes have been developed to control the stereochemistry of the final product.

The Bergman-Venemalm synthesis is a notable example of a stereoselective approach. wikipedia.org This method focuses on constructing the tetracyclic core first before introducing the second indole unit. wikipedia.org A key feature of this five-reaction sequence is that it produces only one diastereomer, with stereoselectivity being established during the third reaction. wikipedia.org Other research has described a facile stereoselective synthesis of 6-oxo-5,6,6aβ,7,8,9,10,10aβ-octahydroindeno[2,l-b]indole, which serves as a key intermediate for creating yuehchukene analogues. tandfonline.com Furthermore, stereoselective methods have been applied to the synthesis of analogues such as 7,7-bis-nor-yuehchukene. rsc.org

The preparation of specific enantiomers has been accomplished by using enantiomerically pure starting materials. rsc.orgrsc.org An efficient synthesis of the S- and R-enantiomers of a yuehchukene analogue was achieved using (1S)-(–)-camphor and (1R)-(+)-camphor, respectively, as readily available chiral precursors. rsc.orgrsc.org A bioassay of these enantiomerically pure analogues provided crucial evidence indicating that the enantiomer of yuehchukene possessing the R-absolute configuration at the C-6 position is responsible for its anti-implantation activity. rsc.org

| Synthetic Strategy | Key Feature | Outcome | Reference |

| Bergman-Venemalm Synthesis | Stepwise construction of tetracyclic unit | Produces a single diastereomer | wikipedia.org |

| Chiral Precursor Synthesis | Use of (1R)-(+)-camphor and (1S)-(–)-camphor | Preparation of specific R- and S-enantiomers of an analogue | rsc.orgrsc.org |

| Intermediate Synthesis | Facile stereoselective route | Key intermediate for analogues | tandfonline.com |

| Organocatalytic Alkylation | Friedel-Crafts alkylation of indole | High enantiomeric excess (up to 96% ee) | nih.gov |

Challenges and Advancements in Synthetic Yields

The low natural abundance of yuehchukene, found in the range of 10-52 ppm in the roots of Murraya species, makes chemical synthesis the only viable source for significant quantities of the compound. wikipedia.org However, developing high-yield synthetic routes has presented numerous challenges.

Advancements: Significant progress has been made in overcoming these yield limitations. The Bergman-Venemalm synthesis is considered an effective method because all five of its reaction steps are reasonably high-yielding. wikipedia.org A major advancement was reported by Grieco, who developed a condensation reaction of a key alcohol intermediate with indole using lithium perchlorate-diethyl ether, achieving a high yield of 86% for this specific step. iupac.org

More recent innovations have introduced modern catalytic methods to improve efficiency. A protocol adapted for the total synthesis of yuehchukene utilizes a palladium-catalyzed carbonylative cross-coupling reaction. clockss.org In this route, the choice of an acid catalyst was found to be critical for stereochemical control and yield; the use of the Lewis acid BF3•OEt2 resulted in the exclusive formation of a single diastereomer in 80% yield for the cyclization step. clockss.org Another concise total synthesis was accomplished using an organocatalytic Friedel-Crafts alkylation of indole as the key step, which proceeded with excellent enantiomeric excesses. nih.gov These advancements represent a shift towards more efficient, stereocontrolled, and higher-yielding strategies for the synthesis of yuehchukene and its analogues.

| Synthetic Approach | Yield/Efficiency | Type | Reference |

| Sheu-Chen-Hong Synthesis | Poor final step yield | Challenge | wikipedia.org |

| Early Dimerization Methods | 10-25% | Challenge | rsc.orgiupac.org |

| Kutney Synthesis (variant) | 4% overall | Challenge | iupac.org |

| Bergman-Venemalm Synthesis | Reasonably high-yielding steps | Advancement | wikipedia.org |

| Grieco Condensation Step | 86% | Advancement | iupac.org |

| BF3•OEt2-aided Cyclization | 80% (single diastereomer) | Advancement | clockss.org |

| Organocatalytic FC Alkylation | Excellent enantiomeric excess | Advancement | nih.gov |

Structural Activity Relationships Sar of Yuehchukene

Elucidation of Active Enantiomer Configuration

Yuehchukene exists as a racemic mixture in nature, meaning it is composed of two enantiomers (mirror-image isomers) in equal amounts. rsc.org Through bioassays of the separated, enantiomerically pure forms, it was determined that the biological activity resides in the (+)-enantiomer. wikipedia.org Further studies have established that the (R)-(+)-enantiomer is the active form responsible for the compound's anti-fertility properties. wikipedia.orgrsc.org This specificity highlights the importance of the precise stereochemistry at the C-6 position for its biological function. rsc.org

Impact of Functional Group Modifications on Activity

Systematic modifications of yuehchukene's functional groups have provided significant insights into the structural requirements for its activity. These studies have shown that even minor alterations can lead to a substantial loss or complete abolishment of its biological effects.

Indole (B1671886) Nitrogen Substitutions

The nitrogen atoms within the two indole moieties of yuehchukene play a critical role in its activity. Substitution on either of the indole nitrogens results in a complete loss of anti-implantation activity. wikipedia.orgresearchgate.net However, N-1'-methylation of the free indole ring, the one not part of the rigid tetracyclic system, allows for a residual activity of approximately 30%. researchgate.net This suggests that while the nitrogen atoms are essential, the freely rotating indole's nitrogen is slightly more tolerant to modification. The significant difference in the steric environments of the two nitrogen atoms—one being part of a rigid ring system and the other on the more accessible, freely rotating indole—likely accounts for this difference in reactivity and tolerance to substitution. wikipedia.org

Substitutions on the Indole Moiety (e.g., 2-, 5-, 5'-positions)

Modifications to the carbon framework of the indole rings also have a profound impact on yuehchukene's activity. Substitutions at the 2- and 5'-positions of the indole moiety lead to the abolishment of its biological effects. wikipedia.orgresearchgate.net This indicates that the electronic and steric properties of these specific positions are critical for the molecule's interaction with its biological target.

Cyclohexenyl Ring Modifications (e.g., C9-C10 double bond saturation, C7 gem-dimethyl group)

Modifications within the cyclohexenyl ring of the tetracyclic unit have yielded mixed results, highlighting the nuanced structural requirements for activity. Saturation of the C9-C10 double bond, converting the cyclohexenyl ring to a cyclohexyl ring, surprisingly does not affect the anti-implantation activity. wikipedia.orgresearchgate.net In contrast, the gem-dimethyl group at the C7 position is indispensable. wikipedia.orgresearchgate.net Deletion of this group, which serves to restrict the rotation of the C-6 indole, leads to a loss of activity. wikipedia.orgresearchgate.net This underscores the importance of a specific conformational arrangement for biological function.

Conformational Dynamics and Activity Modulation

Role of C-6 Indole Rotation

Research into the SAR of yuehchukene has identified the rotational freedom of the C-6 indole group as a critical determinant of its biological activity. researchgate.net Early investigations into the structural requirements for its anti-implantation properties suggested that the relative positioning and planarity of the aromatic systems are crucial. researchgate.net

It has been established that restricting the rotation of the C-6 indole group is essential for bioactivity. researchgate.netresearchgate.net This is demonstrated by the impact of modifications at the C-7 position. The presence of a bulky group at C-7, such as the natural gem-dimethyl groups, serves to limit the rotation of the adjacent C-6 indole. researchgate.netresearchgate.net The removal of this steric hindrance leads to a loss of activity, indicating that a restricted conformation is indispensable. wikipedia.org

Further studies have shown that introducing additional steric hindrance can enhance the potency of weaker analogues. For instance, the introduction of a 2'-methyl group on the indole ring can increase the biological activity in some analogues, likely by further constraining the rotational freedom of the indole moiety. researchgate.netresearchgate.net This highlights that a well-defined orientation of the indole ring, enforced by steric constraints, is a key factor for effective interaction with its biological targets.

Table 1: Effect of C-7 and C-2' Substitutions on Yuehchukene Analogue Activity

| Compound/Analogue | Modification | Effect on Biological Activity | Reference |

| Yuehchukene | Gem-dimethyl group at C-7 | Active | wikipedia.org |

| Analogue | Deletion of 7,7-dimethyl group | Activity abolished | wikipedia.org |

| Weak Analogues | Introduction of 2'-methyl group | Increased potency | researchgate.netresearchgate.net |

Optimal Conformation for Biological Interaction

The biological activity of yuehchukene is highly dependent on an optimal molecular conformation. wikipedia.org This conformation is defined by a specific, narrowly fixed angle between the plane of the C-6 indole ring and the plane of the tetracyclic indenoframework. researchgate.netwikipedia.orgresearchgate.net This precise spatial relationship appears to be a prerequisite for effective binding to its biological targets, such as the estrogen receptor. wikipedia.org

The requirement for this specific three-dimensional structure explains why even minor chemical modifications can have a dramatic impact on yuehchukene's efficacy. The molecule must adopt this precise conformation to fit into the binding site of its target receptor and elicit a biological response.

Table 2: Impact of Various Substitutions on Yuehchukene Activity

| Modification | Position(s) | Effect on Anti-implantation Activity | Reference |

| N-Substitution | Indole Nitrogens | Abolished | wikipedia.orgresearchgate.net |

| Substitution | 2, 5, and 5' | Abolished | wikipedia.orgresearchgate.net |

| Hydroxylation | Benzene (B151609) ring | Inactive | wikipedia.org |

| Hydroxylation | C9-C10 double bond | Inactive | wikipedia.orgresearchgate.net |

| Saturation | C9-C10 double bond | Unaffected | wikipedia.orgresearchgate.net |

| N-methylation | N-1' of free indole | 30% residual activity | researchgate.net |

Mechanisms of Biological Action at the Molecular and Cellular Levels

Cellular and Molecular Targets

Yuehchukene's primary molecular targets appear to be estrogen receptors (ERs). nih.govresearchgate.net Its ability to bind to these receptors initiates a cascade of cellular events that underpin its observed biological activities. The interaction is competitive, meaning Yuehchukene vies with endogenous estrogens for the same binding sites on the receptors. wikipedia.org Beyond direct receptor binding, the "free" indole (B1671886) moiety of the Yuehchukene molecule is postulated to have its own biological activity, potentially inducing enzymes that metabolize estrogens. nih.govresearchgate.net

Interaction with Estrogen Receptors

The interaction of Yuehchukene with estrogen receptors is complex, exhibiting a dual nature that is central to its pharmacological profile.

Yuehchukene is classified as a mixed agonist/antagonist for estrogen receptors. nih.govwikipedia.org This means it can both mimic and block the effects of estrogen, depending on the specific cellular context and the presence of other estrogens. When administered alone, Yuehchukene can exhibit estrogenic (agonist) effects. nih.gov However, when co-administered with a potent estrogen like 17β-estradiol, it can attenuate the maximum estrogenic response, thereby acting as an antagonist. nih.gov This dual functionality is characteristic of a class of compounds known as selective estrogen receptor modulators (SERMs). wikipedia.org

Yuehchukene binds to estrogen receptors in rats, mice, and MCF-7 human breast cancer cells with a relatively low binding affinity, estimated to be about 1/150 to 1/300 that of estradiol. nih.govwikipedia.orgresearchgate.net Despite this lower affinity, its binding is sufficient to elicit biological responses.

Yuehchukene's interaction with estrogen receptors leads to the modulation of estrogenic signaling pathways. As a weak estrogen itself, the intact Yuehchukene molecule can initiate estrogenic responses. nih.gov Furthermore, it is hypothesized that the free indole part of the molecule may induce the activity of estradiol-2-hydroxylase. nih.govresearchgate.net This enzyme is involved in the metabolic breakdown of endogenous estrogens, effectively terminating their biological activity. nih.govresearchgate.net This proposed dual mechanism—direct receptor interaction and enhancement of estrogen metabolism—suggests a multifaceted approach to modulating estrogenic pathways. nih.gov

Agonist/Antagonist Properties at the Receptor Level

Influence on Cellular Processes

The molecular interactions of Yuehchukene translate into significant effects on various cellular processes, most notably those related to reproduction and cell growth.

A primary and potent biological activity of Yuehchukene is its ability to block the implantation of the blastocyst into the uterine wall. wikipedia.org This process is fundamental for the establishment of pregnancy. mdpi.comfrontiersin.org The successful implantation of an embryo is a complex process requiring a receptive uterus and a competent embryo, orchestrated by hormones like estrogen and progesterone. mdpi.com Yuehchukene's anti-implantation effect is believed to be a direct consequence of its interaction with uterine estrogen receptors, disrupting the delicate hormonal balance required for uterine receptivity. wikipedia.org The (R)-(+)-enantiomer of Yuehchukene has been identified as the active form responsible for this anti-fertility activity. wikipedia.org

The process of implantation involves intricate communication between the embryo and the maternal endometrium, including the production of various signaling molecules and proteases that facilitate invasion. cgu.edu.twmdpi.com By altering the estrogenic environment of the uterus, Yuehchukene likely interferes with these crucial signaling and cellular remodeling events.

Yuehchukene has been shown to modulate the activity of ornithine decarboxylase (ODC). nih.gov ODC is a key enzyme in the synthesis of polyamines, which are essential for cell growth and differentiation. wikipedia.org In the context of the uterus, estrogenic stimulation typically leads to an increase in ODC activity, contributing to uterine growth (hypertrophy). nih.gov The anti-estrogenic effect of Yuehchukene in the rat uterus is accompanied by a corresponding decrease in ornithine decarboxylase activity. nih.govresearchgate.net This demonstrates a direct link between Yuehchukene's anti-estrogenic action at the receptor level and its downstream effects on cellular enzymatic activity and growth processes.

Cellular Cytotoxicity Potentiation in Estrogen-Receptor-Positive Cancer Cell Lines

Yuehchukene, a bis-indole alkaloid, has demonstrated the ability to enhance the cytotoxic effects of certain chemotherapeutic agents in estrogen-receptor-positive (ER-positive) breast cancer cell lines. researchgate.netkarger.com This potentiation effect is particularly noteworthy as it suggests a potential role for yuehchukene in combination therapies for hormone-responsive breast cancers.

Research has shown that yuehchukene exhibits a dual character, acting as both a weak estrogen and an anti-estrogen. researchgate.net This mixed agonist/antagonist profile is crucial to its mechanism of action. wikipedia.org In studies involving the ER-positive human breast cancer cell line MCF-7, yuehchukene was found to potentiate the cell-killing effects of the chemotherapy drug cyclophosphamide (B585). researchgate.netkarger.com

The MCF-7 cell line is a well-established model for studying ER-positive breast cancer as it retains several characteristics of mammary epithelium, including the expression of estrogen receptor alpha (ER-α). culturecollections.org.ukkarmanos.org The growth of these cells can be stimulated by estrogens and inhibited by anti-estrogen drugs like tamoxifen. culturecollections.org.ukkarmanos.org

A key study demonstrated that while a high concentration of cyclophosphamide was required to inhibit MCF-7 cell growth on its own, a low concentration of yuehchukene (in the range of 10⁻⁸ to 10⁻⁹ M) significantly enhanced the cytotoxic effect of a much lower, otherwise ineffective, concentration of cyclophosphamide. researchgate.netkarger.com This synergistic effect was notably absent in the estrogen-receptor-negative breast cancer cell line MDA-MB-231, highlighting the importance of the estrogen receptor in this potentiation mechanism. researchgate.netkarger.com These findings suggest that yuehchukene's ability to modulate estrogenic action may sensitize ER-positive cancer cells to the effects of chemotherapy. researchgate.net

Table 1: Effect of Yuehchukene on Cyclophosphamide Cytotoxicity in Breast Cancer Cell Lines

| Cell Line | Estrogen Receptor Status | Effect of Yuehchukene on Cyclophosphamide Cytotoxicity |

| MCF-7 | Positive | Potentiated cytotoxic effect researchgate.netkarger.com |

| MDA-MB-231 | Negative | No significant potentiation observed researchgate.netkarger.com |

Emerging Research on Anti-inflammatory and Antioxidant Cellular Effects

Beyond its anti-fertility and anticancer activities, emerging research has begun to explore the potential anti-inflammatory and antioxidant properties of yuehchukene and related indole alkaloids. researchgate.netontosight.ainih.govsemanticscholar.org While direct and extensive studies on yuehchukene's antioxidant and anti-inflammatory mechanisms at the cellular level are still developing, the broader class of indole alkaloids to which it belongs has shown promise in these areas. researchgate.netfrontiersin.orgnih.gov

Alkaloids isolated from Murraya species, the natural source of yuehchukene, have been reported to possess anti-inflammatory and antioxidant activities. nih.govsemanticscholar.org For instance, various extracts and compounds from Murraya plants have demonstrated the ability to inhibit inflammatory markers and scavenge free radicals. frontiersin.orgnih.gov Specifically, some indole alkaloids are recognized for their potential to modulate inflammatory pathways. dovepress.com The anti-inflammatory mechanisms of compounds from Murraya species may involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. frontiersin.org

The antioxidant activity of compounds from Murraya species is often attributed to their polyphenolic and flavonoid content. frontiersin.org However, alkaloids can also contribute to these effects. nih.govsemanticscholar.org The ethyl acetate (B1210297) fraction of Murraya exotica leaves, rich in polyphenols, has shown significant radical scavenging activity. frontiersin.org While yuehchukene itself is an alkaloid, the general antioxidant potential of the plant genus it originates from provides a basis for investigating its specific capabilities in this regard. nih.govsemanticscholar.orgfrontiersin.org

It is important to note that while the broader family of compounds and the plant source of yuehchukene show anti-inflammatory and antioxidant potential, more direct research is needed to fully elucidate the specific cellular and molecular mechanisms of yuehchukene in these contexts. ontosight.ai

Research on Yuehchukene Analogues and Derivatives

Design Principles for Analogues

The design of yuehchukene analogues is guided by several key principles derived from its unique structure and biological activity. A central aim is the development of synthetic strategies that allow for the creation of a family of analogues with potentially superior chemical stability and enhanced biological activity. cdnsciencepub.comresearchgate.net

Initial studies to define the structural necessities for its anti-implantation activity suggested that the planarity and relative position of the aromatic indole (B1671886) rings are critical. researchgate.net This led to the principle that a bulky substituent at the C-7 position is essential, as it serves to restrict the rotation of the C-6 indole moiety. researchgate.net Further steric hindrance, for instance by a 2'-methyl group, was found to increase the potency in analogues that were otherwise weak. researchgate.net

Another design consideration stems from the distinct steric environments of the two nitrogen atoms in the yuehchukene scaffold. wikipedia.org One nitrogen is part of the rigid tetracyclic system and is shielded by the C-6 indole group, while the nitrogen on the freely rotating C-6 indole is more accessible and reactive. wikipedia.org This difference allows for selective modifications.

Furthermore, the dual pharmacological function of yuehchukene informs analogue design. The molecule acts as a weak estrogen, but it is also postulated that its "free" indole moiety may induce the enzyme estradiol-2-hydroxylase, which metabolizes and inactivates endogenous estrogen. nih.gov This suggests a design principle where the intact molecule confers weak estrogenic effects while a part of it can modulate estrogen levels. nih.gov The development of hydroxylated analogues is one approach being explored based on this principle. nih.gov

Synthetic Strategies for Novel Analogues

A variety of synthetic strategies have been developed to access novel yuehchukene analogues, enabling systematic modification of the core structure.

One of the earliest and most direct methods involves the acid-induced dimerization of β-(dehydroprenyl)indole and its derivatives. duke.edursc.org A more versatile approach utilizes the Diels-Alder reaction. For instance, reacting (E)-3-(3-methylbuta-1,3-dienyl)-1-tosylindole with β-substituted acrylic acid derivatives provides a pathway to analogues with different substitution patterns. rsc.org Another strategy presumes the dehydration of β-(1-hydroxybut-3-enyl)indoles to form 1-(β-indolyl)buta-1,3-dienes, which then undergo a Diels-Alder pathway to yield yuehchukene analogues. researchgate.net

Alternative routes focus on constructing the tetracyclic core first. A versatile strategy has been developed using the readily available and inexpensive starting material, isophorone (B1672270). cdnsciencepub.comresearchgate.net This method is important for generating a family of analogues with potential for better chemical stability and biological activity. cdnsciencepub.comresearchgate.net Other approaches center on the use of tetracyclic 2-acylindoles as key intermediates, which can then be reacted with indole or other nucleophiles to complete the synthesis. scribd.comiupac.org

More advanced catalytic methods have also been employed. A concise preparation of yuehchukene and its analogues involves a palladium-catalyzed carbonylative cross-coupling reaction between indolylborates and vinyl triflates to form indol-2-yl ketones, which are then cyclized to the hexahydroindeno[2,1-b]indole core. clockss.org Additionally, an organocatalytic Friedel-Crafts alkylation of indole has been used as a key step in a concise total synthesis of yuehchukene. researchgate.net

Structure-Activity Relationships of Analogues

Extensive investigations into the structure-activity relationships (SAR) of yuehchukene analogues have provided significant insight into the pharmacophore required for its anti-fertility activity. The (R)-(+)-enantiomer has been identified as the biologically active form. wikipedia.org

Key SAR findings are summarized below:

Nitrogen Substitution: Activity is reportedly abolished by substitution on either of the indole nitrogen atoms. wikipedia.org

Indole Ring Substitution: Substitution at the 2, 5, or 5' positions of the indole rings leads to a loss of activity. wikipedia.org

Core Structure Modifications:

Hydroxylation of the benzene (B151609) ring portion of the tetracyclic core eliminates biological activity. wikipedia.org

Similarly, hydroxylation across the C9-C10 double bond results in an inactive compound. wikipedia.org

The 7,7-dimethyl group is crucial; its deletion abolishes activity. wikipedia.org

In contrast, saturation of the C9-C10 double bond does not affect the activity. wikipedia.org

C-7 Substituents: A bulky group at the C-7 position is considered indispensable for activity, as it restricts the rotation of the C-6 indole. researchgate.net

C-6 Substituents: The nature of the C-6 substituent is critical. While the indol-3-yl group is present in the natural product, other nucleophiles like N,N-dimethylaniline have been introduced at this position to create analogues. iupac.org

| Modification Site | Structural Change | Effect on Anti-Implantation Activity | Reference |

|---|---|---|---|

| Indole Nitrogens | Substitution (e.g., methylation) | Abolished | wikipedia.org |

| Indole Rings | Substitution at position 2, 5, or 5' | Abolished | wikipedia.org |

| Benzene Ring (Core) | Hydroxylation | Abolished | wikipedia.org |

| C9-C10 Double Bond | Hydroxylation | Abolished | wikipedia.org |

| C9-C10 Double Bond | Saturation (reduction) | Unaffected | wikipedia.org |

| C-7 Position | Deletion of 7,7-dimethyl group | Abolished | wikipedia.org |

| C-7 Position | Introduction of a bulky group | Indispensable for activity | researchgate.net |

Derivatization for Enhanced Biological Profiles

Specific derivatization of the yuehchukene scaffold or its synthetic intermediates is a key strategy for creating novel compounds with potentially enhanced biological properties. These chemical modifications aim to fine-tune the molecule's activity, stability, or other pharmacological characteristics.

One approach involves the transformation of advanced intermediates. For example, a ketone at the C-6 position of the tetracyclic core can be stereoselectively reduced to an alcohol. rsc.orgclockss.org This alcohol can then be converted into a leaving group, such as a benzoate, and subsequently displaced via an SN2 reaction with a nucleophile like the indol-3-yl Grignard reagent to install the second indole moiety. rsc.org Final deprotection, such as the removal of a tosyl group from the indole nitrogen, yields the desired bis-indole analogue. rsc.org

In a different synthetic route, a tetracyclic intermediate was derivatized by treatment with sodium methoxide, which not only deprotected a protected nitrogen but also caused a migration of a double bond to form a new, unstable yuehchukene analogue. cdnsciencepub.com The study of hydroxylated yuehchukene analogues is also an area of active investigation, spurred by the hypothesis that such derivatives might modulate the dual estrogenic/anti-estrogenic activity of the parent compound. nih.gov These derivatizations allow chemists to systematically probe the structure-activity relationships and optimize the molecule for potential therapeutic use. scribd.com

Advanced Analytical and Spectroscopic Characterization in Research

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure and, consequently, the absolute configuration of chiral molecules like yuehchukene. researchgate.netnih.gov This technique provides detailed information about the spatial arrangement of atoms within a crystal, which is essential for understanding the molecule's biological activity. researchgate.net

The absolute configuration of a molecule can be established through the analysis of anomalous scattering effects in the X-ray diffraction pattern. chem-soc.sinih.gov For yuehchukene and its derivatives, obtaining a high-quality single crystal is a prerequisite for successful X-ray analysis. researchgate.net The structure of several yuehchukene analogues and key synthetic intermediates has been confirmed using this method. For instance, the structures of compounds like 36 , 60 , and 45 (an unexpected product from a synthetic route) were determined by X-ray diffraction, providing crucial insights into the stereochemistry of the reactions. cdnsciencepub.com The resulting crystallographic data, often presented as stereoviews, show the precise atomic arrangement and thermal ellipsoids for non-hydrogen atoms. cdnsciencepub.com It has been noted that for some synthetic routes, the crystalline nature of intermediates amenable to X-ray analysis was a key factor in confirming their structure. google.com

The determination of the absolute configuration is critical, as different enantiomers of a chiral compound can exhibit significantly different biological activities. researchgate.net In the context of yuehchukene research, X-ray crystallography has been instrumental in confirming the stereochemistry at various chiral centers, such as the trans relationship between protons at specific carbons in synthetic intermediates. cdnsciencepub.com

Table 1: Examples of Yuehchukene Intermediates Characterized by X-ray Crystallography 🔬Interactive Table

| Compound | Key Structural Feature Determined | Significance | Reference |

|---|---|---|---|

| 36 | trans relationship between protons at C-6a and C-10a | Confirmed stereochemistry of a key ketone intermediate in the synthesis of yuehchukene. | cdnsciencepub.com |

| 45 | Full structure and stereochemistry | Characterized an unexpected rearrangement product, providing insight into reaction mechanisms. | cdnsciencepub.com |

| 60 | Stereochemistry | Confirmed the structure of a synthetic analogue. | cdnsciencepub.com |

| 3a | Fused indoline (B122111) structure (cis isomer) | Proved the structure of a novel tricyclic indoline synthesized via a metal-free cascade reaction. | acs.org |

| 7d, 7g | Unambiguous structures of tricyclic indolines | Confirmed the structures of products from a novel synthetic protocol. | acs.org |

Spectroscopic Techniques for Structural Elucidation of New Analogues

The identification and characterization of new yuehchukene analogues heavily rely on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. mdpi.commdpi.com These methods provide complementary information that, when combined, allows for the complete structural elucidation of novel compounds. mdpi.com

NMR spectroscopy (¹H and ¹³C) is particularly powerful for determining the carbon-hydrogen framework of a molecule. mdpi.com For instance, in the characterization of benzoylyuehchukene (43) , the ¹H NMR spectrum showed the proton at C-6 as a doublet, confirming its coupling with a neighboring proton. cdnsciencepub.com Similarly, for the analogue 46 , the ¹H NMR spectrum revealed the protons at C-6 and C-6a as a complex system, which was further elucidated using double resonance experiments. cdnsciencepub.com Two-dimensional NMR techniques, such as COSY, HMBC, and NOESY, are also employed to establish connectivity and spatial relationships between atoms. researchgate.net

Mass Spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in determining its elemental composition. mdpi.com High-resolution mass spectrometry (HRMS) is often used to obtain the precise molecular formula. For example, the mass spectrum of benzoylyuehchukene (43) showed the correct molecular ion at m/z 470. cdnsciencepub.com

IR spectroscopy is used to identify the presence of specific functional groups. In the case of benzoylyuehchukene (43) , the IR spectrum revealed the characteristic N-H and carbonyl absorptions. cdnsciencepub.com For other analogues, N-H and C=O bands have also been identified, aiding in their characterization. cdnsciencepub.com

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems, like the indole (B1671886) moieties in yuehchukene. wikipedia.org

Table 2: Spectroscopic Data for Selected Yuehchukene Analogues 🔬Interactive Table

| Compound | Technique | Key Data/Observations | Reference |

|---|---|---|---|

| Benzoylyuehchukene (43) | IR | N-H absorption at 3480 cm⁻¹, carbonyl absorption at 1681 cm⁻¹ | cdnsciencepub.com |

| MS | Molecular ion at m/z 470 | cdnsciencepub.com | |

| ¹H NMR | Proton at C-6 at 4.12 ppm (doublet, J = 4 Hz) | cdnsciencepub.com | |

| Compound 46 | IR | N-H absorption at 3477 cm⁻¹ | cdnsciencepub.com |

| MS | Molecular ion at m/z 366 (base peak) | cdnsciencepub.com | |

| ¹H NMR | C-6 protons at 2.29 ppm and 2.83 ppm; C-6a proton at 2.64 ppm | cdnsciencepub.com | |

| SEM-6a-epi-yuehchukene (56) | IR | N-H band at 3414 cm⁻¹ | cdnsciencepub.com |

| MS | Molecular ion at m/z 496 | cdnsciencepub.com | |

| ¹H NMR | Proton at C-6 at 4.78 ppm (doublet, J = 6 Hz) | cdnsciencepub.com |

Future Research Directions and Conceptual Applications

Elucidation of Unexplored Mechanisms of Action

While the anti-implantation activity of yuehchukene is its most well-documented biological effect, the precise molecular mechanisms underpinning this and other activities remain partially understood. wikipedia.org It is known to act as a mixed agonist/antagonist at estrogen receptors, though its binding affinity is relatively low. wikipedia.org This suggests that its biological effects may not be solely mediated through classical estrogen receptor pathways. Future research should prioritize the identification and characterization of novel molecular targets and signaling pathways modulated by yuehchukene.

Key research questions to be addressed include:

Does yuehchukene interact with other nuclear hormone receptors or orphan receptors?

What are the downstream signaling cascades affected by yuehchukene in different cell types?

How does yuehchukene exert its cell-specific effects, such as potentiating the cytotoxicity of cyclophosphamide (B585) in estrogen-receptor-positive breast cancer cells (MCF-7) but not in estrogen-receptor-negative cells (MDA-MB-231)? researchgate.net

Investigating these questions will likely involve a combination of affinity chromatography to pull down binding partners, global proteomics and transcriptomics to identify changes in protein and gene expression, and targeted biochemical and cell-based assays to validate these findings. A deeper understanding of its mechanisms is crucial for its potential development as a therapeutic agent or a chemical probe.

Potential as a Lead Compound for Chemical Biology Tools

The unique structure and biological activity profile of yuehchukene make it an excellent candidate for development into a chemical biology tool. thieme-connect.de Such tools are invaluable for dissecting complex biological processes. By modifying the yuehchukene scaffold, it is possible to create probes for identifying new biological targets (target deconvolution) and for imaging and tracking biological processes in living cells. thieme-connect.de

For instance, the introduction of a fluorescent tag or a photo-affinity label onto the yuehchukene molecule could facilitate the identification of its binding partners within a cell. The development of such probes would be guided by structure-activity relationship (SAR) studies, which have already shown that certain positions on the molecule are more tolerant to modification than others without losing biological activity. wikipedia.org The freely rotating indole (B1671886) moiety, for example, presents a potentially accessible point for chemical modification. wikipedia.org

Development of Next-Generation Analogues with Tuned Activities

The synthesis of yuehchukene analogues with modified structures offers a powerful strategy to enhance its potency, selectivity, and pharmacokinetic properties. ontosight.ai Extensive SAR studies have already provided a foundational understanding of the structural requirements for its anti-fertility activity. wikipedia.org For example, substitutions on the indole nitrogens or at the 2- and 5'-positions abolish activity, while saturation of the C9-C10 double bond does not. wikipedia.orgresearchgate.net

Future synthetic efforts could focus on:

Scaffold simplification: Creating structurally simpler analogues that retain the key pharmacophoric features of yuehchukene. This could lead to compounds that are easier and more cost-effective to synthesize. thieme-connect.de

Introduction of new functional groups: Adding groups that can improve solubility, metabolic stability, or target-binding affinity. researchgate.net

Stereochemical modifications: Exploring the activity of different stereoisomers, as it is known that the biological activity of bis-indole alkaloids can differ significantly between stereoisomers. researchgate.net

These efforts will expand the chemical space around the yuehchukene scaffold and could lead to the discovery of new compounds with novel or improved biological activities, such as enhanced anticancer or anti-inflammatory properties. ontosight.airesearchgate.net

Advanced Computational and In Silico Studies for Predictive Modeling

Computational methods, including molecular docking and molecular dynamics simulations, are powerful tools for predicting the interactions of small molecules with biological targets and for guiding the design of new analogues. grafiati.comnih.gov In the context of yuehchukene, these in silico approaches can be used to:

Predict binding modes: Docking studies can predict how yuehchukene and its analogues bind to known targets like the estrogen receptor, providing insights into the structural basis of their activity.

Virtual screening: Large libraries of virtual compounds can be screened against various biological targets to identify potential new leads with desirable activity profiles.

ADMET prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of yuehchukene and its analogues can be predicted, helping to prioritize compounds for further experimental testing.

Quantitative Structure-Activity Relationship (QSAR) modeling: QSAR models can be developed to correlate the structural features of yuehchukene analogues with their biological activities, enabling the prediction of the activity of new, unsynthesized compounds. theses.cz

These computational approaches, when used in conjunction with experimental validation, can significantly accelerate the drug discovery and development process. nih.gov

Exploration of Broader Biological Activities at the Cellular Level

While the anti-implantation and estrogenic activities of yuehchukene are the most studied, there is evidence to suggest that it may possess a broader range of biological effects. ontosight.ai For instance, indole alkaloids as a class are known to have anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai Preliminary studies have also indicated that yuehchukene may have anti-tumor effects and can potentiate the effects of chemotherapy drugs. researchgate.net

Future research should systematically investigate the effects of yuehchukene on a variety of cellular processes, including:

Cell cycle progression and apoptosis: Investigating whether yuehchukene can induce cell cycle arrest or programmed cell death in cancer cells. researchgate.net

Angiogenesis: Determining if yuehchukene can inhibit the formation of new blood vessels, a process crucial for tumor growth. researchgate.net

Inflammation: Exploring the potential of yuehchukene to modulate inflammatory pathways. ontosight.ai

Oxidative stress: Assessing the antioxidant potential of yuehchukene. rjpponline.org

Phenotypic screening using high-content imaging and other cell-based assays can be employed to identify novel cellular activities of yuehchukene and its analogues, opening up new avenues for its potential therapeutic application.

Q & A

Q. What methodological protocols are employed to isolate Yuehchukene from Murraya species, and how is purity validated?

Yuehchukene is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Purity is validated using spectroscopic methods (NMR, MS) and comparison with reference standards. Taxonomic verification of plant material is critical, as Murraya paniculata, M. exotica, and M. alata exhibit varying yields .

Q. Which spectroscopic techniques are most reliable for structural elucidation of Yuehchukene?

Nuclear Magnetic Resonance (NMR), particularly H and C NMR, coupled with high-resolution mass spectrometry (HR-MS), are standard for confirming Yuehchukene’s dimeric indole alkaloid structure. X-ray crystallography has been used to resolve stereochemical ambiguities in synthetic analogs .

Q. What in vivo models are used to assess Yuehchukene’s anti-fertility activity, and what dosages demonstrate efficacy?

Rodent models (e.g., rats) are commonly employed. A single oral dose of 3 mg/kg administered on the second day post-mating resulted in 100% anti-implantation activity. Controls include vehicle-treated groups and histological analysis of uterine tissue .

Q. How do researchers address taxonomic discrepancies in Murraya species when sourcing Yuehchukene?

Molecular markers (ITS, RAPD, AMD) and morphological analyses are used to distinguish species like M. paniculata from M. exotica. Chemotaxonomic studies comparing yuehchukene yields across species help clarify sourcing inconsistencies .

Advanced Research Questions

Q. What synthetic strategies enable enantioselective synthesis of Yuehchukene, and how is stereochemical purity maintained?

The enantioselective synthesis starts with (1S)-(−)- or (1R)-(+)-camphor derivatives, leveraging their inherent chirality. Key steps include Wagner-Meerwein rearrangements and stereocontrolled cyclization. Computational modeling (MM2 force field) optimizes conformation stability, while chiral HPLC confirms enantiomeric excess .

Q. How does the absolute configuration of Yuehchukene enantiomers influence bioactivity?

Bioassays comparing synthetic (6S,6aS,7R,10S,10aR)- and (6R,6aR,7S,10R,10aS)-enantiomers revealed that the R-configuration at C-6 is essential for anti-implantation activity. This was confirmed via dose-response studies in rodent models .

Q. What mechanisms underlie the dose-dependent antioxidant activity of Murraya paniculata extracts containing Yuehchukene?

Ethanolic leaf extracts exhibit antioxidant effects via radical scavenging (e.g., DPPH assay) and inhibition of lipid peroxidation (linoleic-thiocyanate method). Synergistic interactions with flavonoids and phenolic compounds in the extract may enhance activity .

Q. How can researchers resolve contradictions in reported phytochemical yields of Yuehchukene across studies?

Standardized extraction protocols (e.g., solvent polarity, temperature) and quantification via LC-MS/MS are critical. Meta-analyses comparing plant provenance, harvest seasons, and post-harvest processing methods can identify variability sources .

Q. What computational tools are used to predict Yuehchukene’s conformational stability, and how do they inform synthesis?

Molecular mechanics (MM2) and density functional theory (DFT) calculations optimize stable conformers. These models guide synthetic routes by predicting steric clashes and energy minima, reducing trial-and-error in lab workflows .

Q. What ethical and methodological challenges arise in designing anti-fertility studies for Yuehchukene?

Ethical considerations include minimizing animal suffering via humane endpoints and adhering to institutional review boards. Methodologically, controlling for hormonal variability in rodent estrous cycles and ensuring blinding in treatment allocation are critical .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting results in Yuehchukene’s toxicity profiles across studies?

Discrepancies in LD values (e.g., brine shrimp vs. mammalian models) may stem from differential metabolic pathways. Dose-escalation studies with standardized toxicity endpoints (e.g., OECD guidelines) and comparative metabolomics are recommended .

Q. What statistical frameworks are optimal for analyzing synergistic effects in Yuehchukene-containing herbal extracts?

Fractional factorial designs or response surface methodology (RSM) can disentangle synergistic interactions. Principal component analysis (PCA) of phytochemical profiles and bioactivity data helps identify key contributors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.